molecular formula C16H10F3NOS2 B2792456 3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione CAS No. 866153-96-0

3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione

Cat. No.: B2792456
CAS No.: 866153-96-0
M. Wt: 353.38
InChI Key: BNXHNKHYEXKOMY-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione is a fluorinated thiazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring substituted with difluorophenyl and fluorophenoxy groups, which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-difluorophenylboronic acid and 3-fluorophenol as starting materials.

  • Reaction Steps: The process involves a series of reactions including halogenation, nucleophilic substitution, and cyclization.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the thiazole ring.

  • Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce additional functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, amines, thiols

  • Coupling Reactions: Palladium catalysts, ligands, bases

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Alkylated, amino, thiol derivatives

  • Coupling Products: Biaryl compounds, heterocycles

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of advanced materials, including nonlinear optical materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its fluorinated groups enhance binding affinity and selectivity towards biological targets, leading to desired biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione

  • 3-(2,6-Difluorophenyl)-4-[(4-fluorophenoxy)methyl]-1,3-thiazole-2-thione

  • 3-(2,6-Difluorophenyl)-4-[(2-fluorophenoxy)methyl]-1,3-thiazole-2-thione

Uniqueness: Compared to similar compounds, 3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of difluorophenyl and fluorophenoxy groups at specific positions enhances its stability and binding properties.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NOS2/c17-10-3-1-4-12(7-10)21-8-11-9-23-16(22)20(11)15-13(18)5-2-6-14(15)19/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXHNKHYEXKOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CSC(=S)N2C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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